1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
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Overview
Description
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.212 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an allyloxy group and two hydroxyl groups attached to a phenyl ring .
Preparation Methods
The synthesis of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone involves several steps. One common method includes the reaction of 4-allyloxy-2,6-dihydroxybenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The allyloxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)ethanone: Lacks the allyloxy group, which may result in different reactivity and biological activities.
1-(2,4-Dihydroxyphenyl)ethanone: Similar structure but without the allyloxy group, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-8-5-9(13)11(7(2)12)10(14)6-8/h3,5-6,13-14H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTDQWNRSOYLSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379444 |
Source
|
Record name | 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35028-03-6 |
Source
|
Record name | 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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